molecular formula C26H30N2O5 B13532239 (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-leucyl-D-proline

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-leucyl-D-proline

Cat. No.: B13532239
M. Wt: 450.5 g/mol
InChI Key: FITYSLDOLQCIDF-XZOQPEGZSA-N
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Description

(2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with the pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The process involves sequential addition of amino acids, with each step being monitored and optimized for efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity is influenced by the presence of the pyrrolidine ring, which can participate in various chemical reactions, facilitating the formation of complex structures.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group, providing similar stability and reactivity in peptide synthesis.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring exhibit similar chemical properties and reactivity.

Uniqueness

What sets (2R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid apart is its combination of the Fmoc group and the pyrrolidine ring. This unique structure allows for versatile applications in peptide synthesis and other chemical processes, making it a valuable tool in scientific research and industrial production.

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23+/m0/s1

InChI Key

FITYSLDOLQCIDF-XZOQPEGZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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